2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is a complex organic compound characterized by its diverse functional groups, including a pyrazole ring, a piperazine ring, a benzothiazole moiety, and a methylsulfanyl group. Its molecular formula is with a molecular weight of approximately 373.5 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
This compound is classified as a heterocyclic organic compound due to the presence of multiple nitrogen and sulfur atoms in its structure. It has been studied for various biological activities, including antimicrobial and anticancer properties, making it a valuable candidate in pharmaceutical research .
The synthesis of 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole can be approached through several synthetic routes. A notable method involves the use of microwave-assisted synthesis techniques which enhance yield and reduce reaction times.
The molecular structure of 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is defined by its unique arrangement of atoms:
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
LNZBIMGCOYFQBQ-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional conformation that is essential for its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is not fully elucidated but is believed to involve:
The physical properties of this compound include:
Chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1